molecular formula C5H14NO2P B14143621 Ethyl (aminomethyl)ethylphosphinate CAS No. 89175-74-6

Ethyl (aminomethyl)ethylphosphinate

Cat. No.: B14143621
CAS No.: 89175-74-6
M. Wt: 151.14 g/mol
InChI Key: IRFIHGJSQILGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (aminomethyl)ethylphosphinate is an organophosphorus compound characterized by a phosphinate core (P=O) with ethyl and aminomethyl substituents.

Properties

CAS No.

89175-74-6

Molecular Formula

C5H14NO2P

Molecular Weight

151.14 g/mol

IUPAC Name

[ethoxy(ethyl)phosphoryl]methanamine

InChI

InChI=1S/C5H14NO2P/c1-3-8-9(7,4-2)5-6/h3-6H2,1-2H3

InChI Key

IRFIHGJSQILGGY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (aminomethyl)ethylphosphinate can be synthesized through a phospha-Mannich reaction, which involves the reaction of a phosphorus precursor, an aldehyde, and an amine. For instance, the reaction of hypophosphorous acid with secondary amines and formaldehyde in acetic acid can yield aminomethyl-H-phosphinic acids in high yields . The reaction conditions typically involve mild temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (aminomethyl)ethylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphinate group to a phosphine.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphines.

    Substitution: Substituted phosphinates with various functional groups.

Scientific Research Applications

Ethyl (aminomethyl)ethylphosphinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (aminomethyl)ethylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The phosphinate group can mimic the transition state of enzyme-catalyzed reactions, leading to effective inhibition .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Molecular Parameters of Selected Phosphinates

Compound Molecular Formula Average Mass (g/mol) Substituents Notable Features
Ethyl methylphosphinate C₃H₉O₂P 108.077 Ethyl, methyl Simple alkyl substituents
Ethyl diphenylphosphinate C₁₄H₁₅O₂P 246.246 Ethyl, two phenyl groups Bulky aromatic substituents
Ethyl phenylphosphinate C₈H₁₁O₂P 170.15 Ethyl, phenyl Single aromatic substituent
Ethyl (cyanomethyl)methylphosphinate C₅H₁₀NO₂P 163.12 Ethyl, cyanomethyl, methyl Electron-withdrawing cyano group
Ethyl (chloromethyl)(methyl)phosphinate C₄H₁₀ClO₂P 156.55 Ethyl, chloromethyl, methyl Electrophilic chlorine substituent
Ethyl (aminomethyl)ethylphosphinate C₅H₁₄NO₂P ~163.13 Ethyl, aminomethyl Amino group introduces basicity and H-bonding

Key Observations :

  • Steric Effects : Ethyl diphenylphosphinate (246.246 g/mol) has the highest steric bulk due to phenyl groups, likely reducing reactivity in nucleophilic reactions compared to smaller analogues .
  • Polarity: The aminomethyl group increases polarity and water solubility compared to purely alkyl/aryl phosphinates.

Physical and Spectral Properties

  • Melting Points : Alkyl phosphinates (e.g., Ethyl methylphosphinate) are typically liquids at room temperature, while aryl derivatives (e.g., Ethyl diphenylphosphinate) are solids due to higher molecular symmetry .
  • Spectral Data: IR: Amino groups exhibit N-H stretches (~3359 cm⁻¹) and bending modes, absent in non-amino analogues . ¹H NMR: Protons adjacent to the amino group (e.g., -CH₂NH₂) resonate at δ 2.5-3.5 ppm, distinct from alkyl/aryl protons (e.g., δ 1.2-2.2 for methyl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.